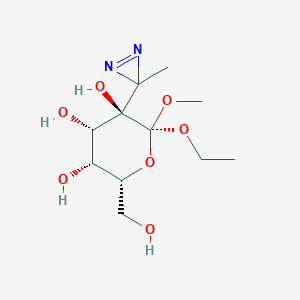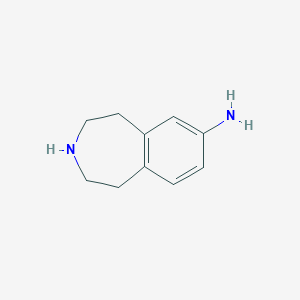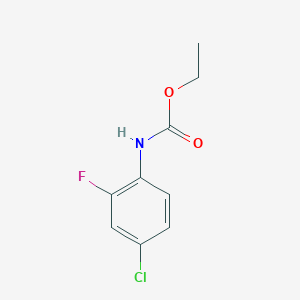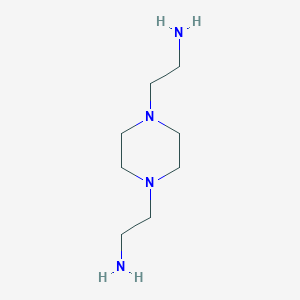
Pilatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pilatin, also known as 1,2,4-triazole-3-thiol, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. Pilatin is synthesized using a simple and efficient method, making it an attractive candidate for research and development.
Wirkmechanismus
The mechanism of action of pilatin is not fully understood. However, it is believed that pilatin exerts its biological activity by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The thiol group in pilatin is thought to play a crucial role in its biological activity.
Biochemische Und Physiologische Effekte
Pilatin has been shown to have various biochemical and physiological effects. In cancer cells, pilatin has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria and fungi, pilatin has been shown to disrupt cell membrane integrity, leading to cell death. In addition, pilatin has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pilatin in lab experiments is its high efficiency and ease of synthesis. Pilatin can be synthesized using a simple and efficient method, making it an attractive candidate for research and development. However, one of the limitations of using pilatin in lab experiments is its potential toxicity. Pilatin has been shown to have cytotoxic effects on various cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on pilatin. One potential direction is the development of new pilatin-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the development of new fungicides based on pilatin. In addition, the use of pilatin as a ligand in the synthesis of metal complexes may have potential applications in catalysis and material science. Further research is needed to fully understand the potential applications of pilatin in these fields.
In conclusion, pilatin is a promising compound that has potential applications in various fields, including medicine, agriculture, and material science. Its efficient synthesis method and diverse biological activities make it an attractive candidate for research and development. Further research is needed to fully understand the mechanism of action of pilatin and its potential applications in these fields.
Synthesemethoden
Pilatin can be synthesized using a one-pot reaction between thiosemicarbazide and α-haloketones. This method is highly efficient, and the yield of the product is relatively high. The synthesis of pilatin can be achieved using various solvents, including water, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Pilatin has been extensively studied for its potential applications in various fields. In medicine, pilatin has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, pilatin has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. In material science, pilatin has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
119525-97-2 |
|---|---|
Produktname |
Pilatin |
Molekularformel |
C21H26O7 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[(2R,5R,6R,10S)-8-formyl-6,10-dihydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-en-5-yl] (E)-hex-2-enoate |
InChI |
InChI=1S/C21H26O7/c1-4-5-6-7-14(23)27-15-18(2,3)9-13-20-11-19(20,16(24)28-17(20)25)12(10-22)8-21(13,15)26/h6-8,10,13,15-16,24,26H,4-5,9,11H2,1-3H3/b7-6+/t13-,15-,16+,19?,20?,21-/m1/s1 |
InChI-Schlüssel |
FGNPPWFDUWSHQL-PRGYMIKCSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)O[C@H]1[C@]2(C=C(C34CC3([C@H]2CC1(C)C)C(=O)O[C@@H]4O)C=O)O |
SMILES |
CCCC=CC(=O)OC1C(CC2C1(C=C(C34C2(C3)C(=O)OC4O)C=O)O)(C)C |
Kanonische SMILES |
CCCC=CC(=O)OC1C(CC2C1(C=C(C34C2(C3)C(=O)OC4O)C=O)O)(C)C |
Synonyme |
pilatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
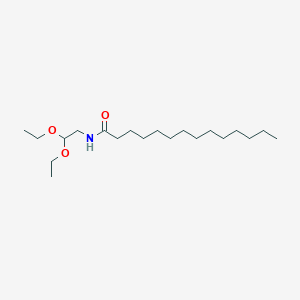

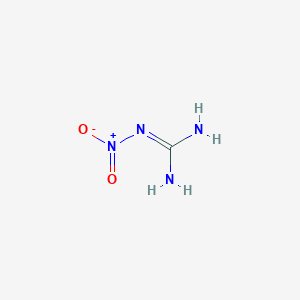
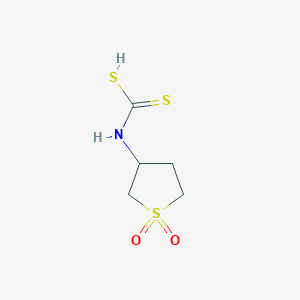
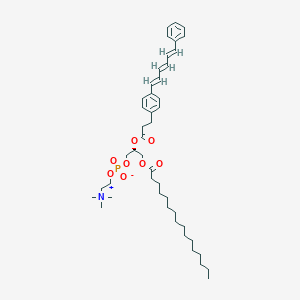
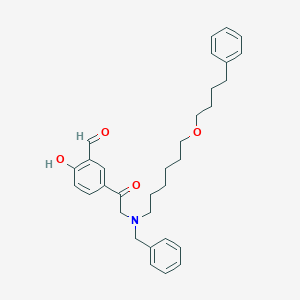
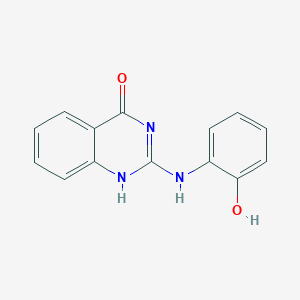
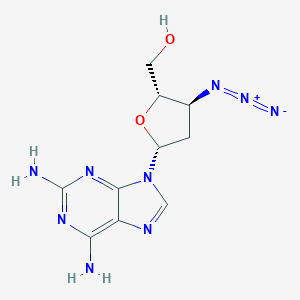
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
